- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Cas no 913258-31-8 (Latanoprost Methyl Ester)

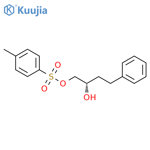

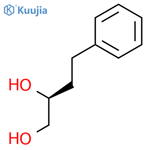

Latanoprost Methyl Ester structure

Nombre del producto:Latanoprost Methyl Ester

Número CAS:913258-31-8

MF:C24H36O5

Megavatios:404.53964805603

CID:5145520

Latanoprost Methyl Ester Propiedades químicas y físicas

Nombre e identificación

-

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-

- Latanoprost methyl ester

- Latanoprost Impurity 16

- LatanoprostEPImpurityG

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)

- Latanoprost Methyl Ester

-

- Renchi: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1

- Clave inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N

- Sonrisas: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | M913250-50mg |

Latanoprost Methyl Ester |

913258-31-8 | 50mg |

$1499.00 | 2023-05-17 | ||

| TRC | M913250-5mg |

Latanoprost Methyl Ester |

913258-31-8 | 5mg |

$190.00 | 2023-05-17 | ||

| TRC | M913250-25mg |

Latanoprost Methyl Ester |

913258-31-8 | 25mg |

$ 800.00 | 2023-09-06 |

Latanoprost Methyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referencia

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-

- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-

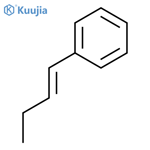

- 4-Phenyl-1-butene

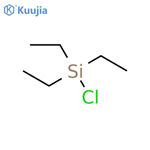

- Chlorotriethylsilane

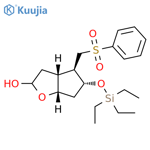

- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one

- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-

- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-

- (s)-4-Phenylbutane-1,2-diol

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-

- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-

- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-

Latanoprost Methyl Ester Preparation Products

Latanoprost Methyl Ester Literatura relevante

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

3. Book reviews

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

Related Articles

-

Diseño Racional de Fármacos Basado en Estructuras: Avances en la Inhibición de Quinasas para el Trat……Jun 24, 2025

-

Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025

-

Desarrollo de Inhibidores de la Ciclooxigenasa-2 Selectivos: Avances en el Tratamiento de la Inflama……Jun 19, 2025

-

Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025

-

Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025

913258-31-8 (Latanoprost Methyl Ester) Productos relacionados

- 1610521-10-2(4-broMo-2-(cyclopropylMethoxy)pyridine)

- 2416235-82-8(N-(6-aminopyridin-2-yl)-4-fluorobenzene-1-sulfonamide; trifluoroacetic acid)

- 1160253-51-9(2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride)

- 2229469-00-3(3-hydroxy-1-4-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carboxylic acid)

- 1026687-39-7(2-[(2-hydroxyethyl)amino]-3-[(3-nitrophenyl)carbamoyl]propanoic acid)

- 80983-45-5(5-(S-Methyl) Albendazole)

- 1095047-84-9(Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine)

- 1353981-30-2(tert-Butyl 4-(((3-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate)

- 553657-30-0((4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide)

- 2306276-87-7(methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate)

Proveedores recomendados

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote